![molecular formula C26H25ClN2O3 B11040613 [4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](2-methyl-3-nitrophenyl)methanone](/img/structure/B11040613.png)
[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](2-methyl-3-nitrophenyl)methanone
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Overview
Description
4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines a quinoline derivative with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions, followed by nitration of the resulting product to introduce the nitrophenyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts such as aluminum chloride can enhance the efficiency of the condensation reaction, while nitration can be achieved using a mixture of nitric acid and sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Halogenation and other electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to understand the compound’s interactions with biological macromolecules .
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of both quinoline and nitrophenyl groups contributes to its biological activity .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone: Similar in structure but with a methoxy group instead of a trimethylquinoline moiety.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with different substituents.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone lies in its combination of a quinoline core with a nitrophenyl group, providing a versatile scaffold for various chemical modifications and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H25ClN2O3 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C26H25ClN2O3/c1-17-20(8-7-11-22(17)29(31)32)24(30)28-23-10-6-5-9-21(23)26(4,16-25(28,2)3)18-12-14-19(27)15-13-18/h5-15H,16H2,1-4H3 |
InChI Key |
VSOUXYOKANTCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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